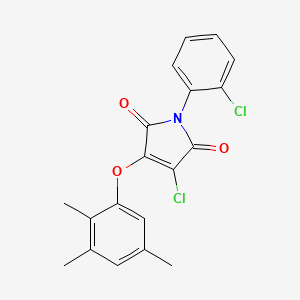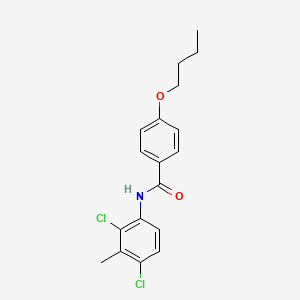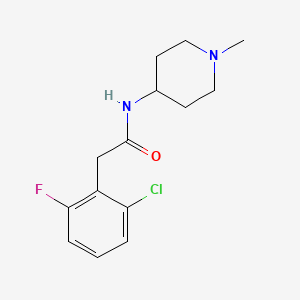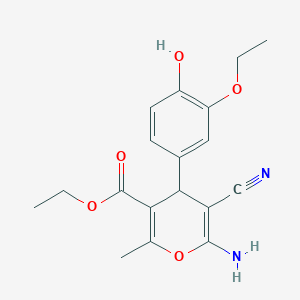
3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione (CTPD) is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Wirkmechanismus
The mechanism of action of 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione involves its ability to bind to and inhibit the activity of protein kinase C and calmodulin-dependent protein kinase II. This inhibition leads to a decrease in the phosphorylation of downstream targets, which can affect a variety of cellular processes. 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione can inhibit the proliferation of cancer cells and induce apoptosis. 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators in vitro and in vivo. In animal studies, 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been shown to have anti-tumor effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione in lab experiments is its specificity for protein kinase C and calmodulin-dependent protein kinase II. This allows researchers to investigate the role of these enzymes in cellular processes with greater precision. However, one limitation of using 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
For research on 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione include investigating its potential use in the development of new therapeutic agents for cancer and inflammatory diseases. Additional studies are also needed to further elucidate the mechanism of action of 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione and its effects on cellular processes. Finally, the development of new analogs of 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione may lead to compounds with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione involves a multi-step process that begins with the reaction of 2-chlorobenzaldehyde with 2,3,5-trimethylphenol to form 2-(2,3,5-trimethylphenoxy)benzaldehyde. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-1-(2,3,5-trimethylphenoxy)ethanone. The final step involves the reaction of this intermediate with 2-chloro-1-(2-chlorophenyl)ethanone and sodium hydride to form 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione.
Wissenschaftliche Forschungsanwendungen
3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been studied for its potential use in scientific research due to its ability to inhibit the activity of certain enzymes, including protein kinase C and calmodulin-dependent protein kinase II. These enzymes are involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3/c1-10-8-11(2)12(3)15(9-10)25-17-16(21)18(23)22(19(17)24)14-7-5-4-6-13(14)20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZURDUUTXLANDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)pyrrole-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5156094.png)
![4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5156099.png)
![3-[(4-amino-2-methylpyrimidin-1-ium-5-yl)methyl]-1,3-benzothiazol-3-ium dichloride](/img/structure/B5156103.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(methyl)amine](/img/structure/B5156106.png)

![isopropyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5156143.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156148.png)
![11-(4-hydroxy-3-methoxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5156161.png)
![3,3'-{[4-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl)phenyl]imino}dipropanenitrile](/img/structure/B5156167.png)
![1-[3-(4-morpholinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5156172.png)

![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156182.png)

![1-(3-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5156197.png)